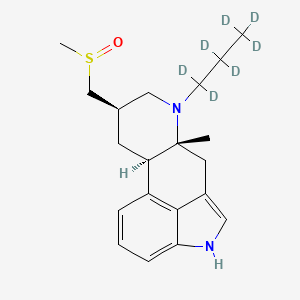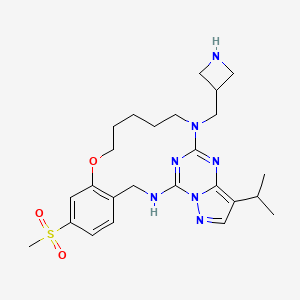
Cdk2-IN-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk2-IN-28 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation. CDK2 is involved in the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for cancer therapy. Inhibitors like this compound are being studied for their potential to halt the proliferation of cancer cells by disrupting the cell cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-28 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the preparation of pyrazolo[3,4-d]pyrimidinone derivatives, which are then functionalized with various substituents to enhance their inhibitory activity against CDK2 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities suitable for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
Cdk2-IN-28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions are various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting CDK2 and their potential as therapeutic agents .
Scientific Research Applications
Cdk2-IN-28 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of CDK2 inhibitors.
Biology: Helps in understanding the role of CDK2 in cell cycle regulation and its interaction with other cellular proteins.
Medicine: Investigated for its potential in cancer therapy, particularly in cancers with overactive CDK2.
Industry: Used in the development of new therapeutic agents and in drug screening assays.
Mechanism of Action
Cdk2-IN-28 exerts its effects by binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1-S transition. The molecular targets involved include the retinoblastoma protein and E2F transcription factors, which are crucial for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
NU6300: An irreversible inhibitor of CDK2 that forms a covalent bond with the kinase.
INX-315: A selective CDK2 inhibitor with high potency and selectivity.
PF-07104091: Another CDK2 inhibitor currently in clinical trials.
Uniqueness
Cdk2-IN-28 is unique due to its high selectivity for CDK2 over other cyclin-dependent kinases, making it a valuable tool for studying CDK2-specific pathways and for developing targeted cancer therapies. Its ability to induce cell cycle arrest and its potential to overcome resistance to other CDK inhibitors further highlight its significance .
Properties
Molecular Formula |
C25H35N7O3S |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
16-(azetidin-3-ylmethyl)-7-methylsulfonyl-20-propan-2-yl-10-oxa-2,16,18,22,23,24-hexazatetracyclo[15.6.1.04,9.019,23]tetracosa-1(24),4(9),5,7,17,19,21-heptaene |
InChI |
InChI=1S/C25H35N7O3S/c1-17(2)21-15-28-32-23(21)29-25-30-24(32)27-14-19-7-8-20(36(3,33)34)11-22(19)35-10-6-4-5-9-31(25)16-18-12-26-13-18/h7-8,11,15,17-18,26H,4-6,9-10,12-14,16H2,1-3H3,(H,27,29,30) |
InChI Key |
DVBHEDLDLJERFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2N=C3N=C(N2N=C1)NCC4=C(C=C(C=C4)S(=O)(=O)C)OCCCCCN3CC5CNC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


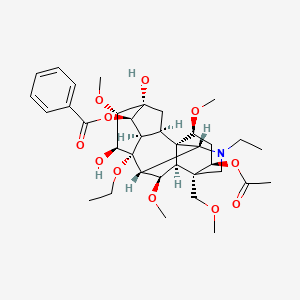
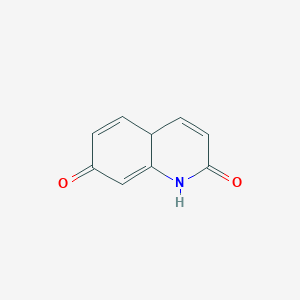
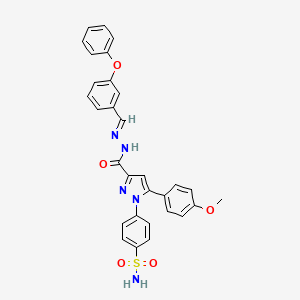
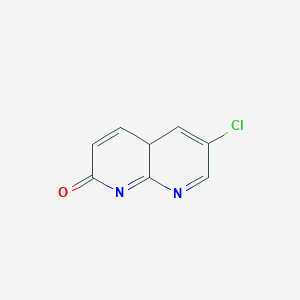
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
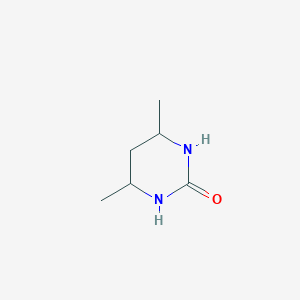
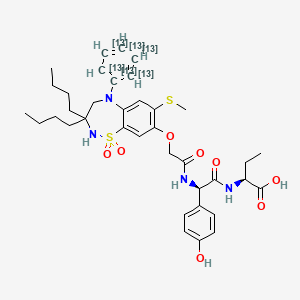

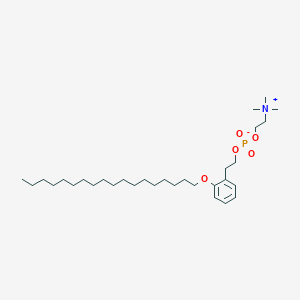
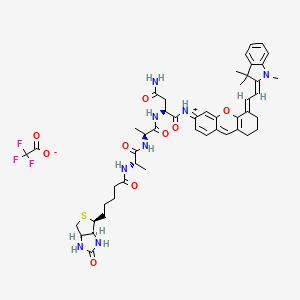

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate](/img/structure/B12364839.png)

